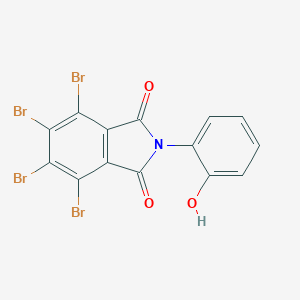
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoindole compound. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired tetrabromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoindole compounds.
Scientific Research Applications
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. The presence of bromine atoms and the hydroxyphenyl group may play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrachloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with chlorine atoms instead of bromine.
2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the halogen atoms, resulting in different reactivity and properties.
Uniqueness
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is unique due to the presence of four bromine atoms, which significantly influence its chemical behavior and potential applications. The combination of bromine atoms and a hydroxyphenyl group makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C14H5Br4NO3 |
|---|---|
Molecular Weight |
554.8 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H5Br4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-3-1-2-4-6(5)20/h1-4,20H |
InChI Key |
VTNSJENQCJNKNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B341926.png)











